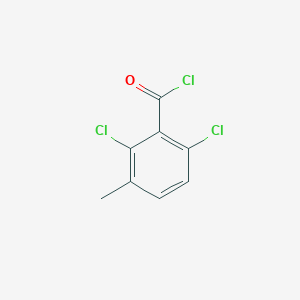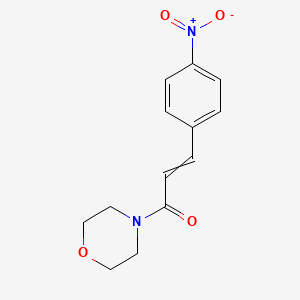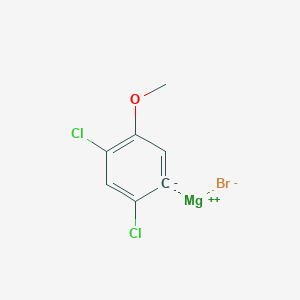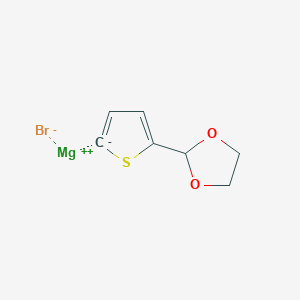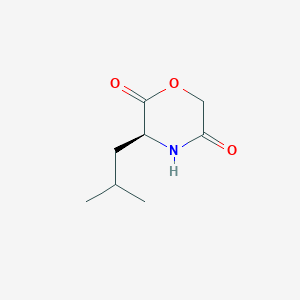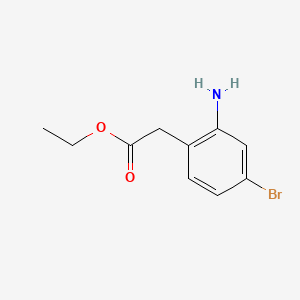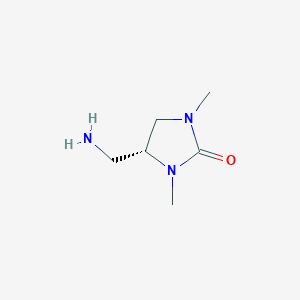![molecular formula C13H17BrFNZn B14883922 4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is notable for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(2-methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .
化学反应分析
Types of Reactions: 4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, boronic acids, and other electrophiles.
Conditions: These reactions typically require a catalyst, such as palladium or nickel, and are carried out under inert conditions to prevent oxidation.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学研究应用
Chemistry: In chemistry, this compound is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of various chemical structures.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide can have significant biological and medicinal properties. These synthesized compounds can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable tool in the large-scale synthesis of complex molecules .
作用机制
The mechanism of action of 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. This process often involves the coordination of the zinc atom with a catalyst, which enhances the reactivity and selectivity of the reaction .
相似化合物的比较
- 4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide
- 4-Fluoro-2-[(1-piperidino)methyl]phenylzinc bromide
Comparison: Compared to similar compounds, 4-fluoro-2-[(2-methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidino group. These structural features influence its reactivity and the types of reactions it can undergo, making it particularly useful in certain synthetic applications .
属性
分子式 |
C13H17BrFNZn |
|---|---|
分子量 |
351.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]-2-methylpiperidine |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12;;/h4,7,9,11H,2-3,5,8,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
SOEYQIFEYQKCNQ-UHFFFAOYSA-M |
规范 SMILES |
CC1CCCCN1CC2=[C-]C=CC(=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


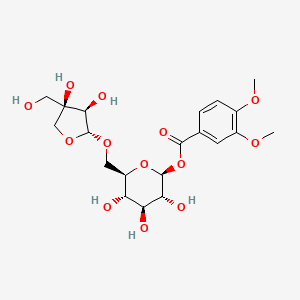
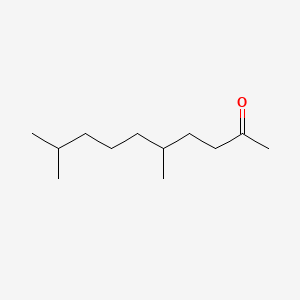
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
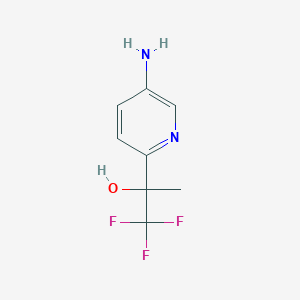

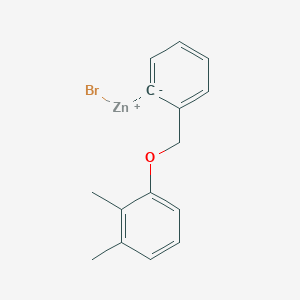
![(1S,2R,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol](/img/structure/B14883864.png)
